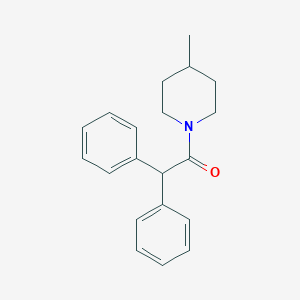![molecular formula C18H23FN2O B239705 N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine](/img/structure/B239705.png)
N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine, commonly known as FBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FBA is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of neurotransmitter systems in the brain.
Mecanismo De Acción
FBA is a selective agonist of N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine, which is expressed in various regions of the brain, including the prefrontal cortex, striatum, and hippocampus. Activation of N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine by FBA leads to the modulation of neurotransmitter systems, including dopamine, serotonin, and glutamate, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
FBA has been shown to increase dopamine and serotonin release in the prefrontal cortex and striatum, which are associated with the regulation of mood and motivation. It has also been shown to decrease glutamate release in the hippocampus, which is involved in learning and memory. FBA has been found to have anti-inflammatory and analgesic effects in animal models of inflammation and pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FBA in lab experiments is its selectivity for N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine, which allows for the specific modulation of neurotransmitter systems. However, one limitation is the lack of research on the long-term effects of FBA on the brain and body.
Direcciones Futuras
Future research on FBA could focus on its potential therapeutic applications in the treatment of drug addiction and depression. It could also investigate the long-term effects of FBA on the brain and body, as well as its potential for use in combination with other drugs. Additionally, research could explore the potential use of FBA in the regulation of other neurotransmitter systems, such as GABA and acetylcholine.
In conclusion, FBA is a chemical compound with significant potential for therapeutic applications. Its selectivity for N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine and modulation of neurotransmitter systems make it a promising candidate for the treatment of drug addiction and depression. Further research is needed to fully understand the long-term effects of FBA on the brain and body and its potential for use in combination with other drugs.
Métodos De Síntesis
The synthesis of FBA involves the reaction between 2-(4-fluorobenzyloxy)benzaldehyde and N-(3-bromopropyl)-N-methylprop-2-en-1-amine in the presence of a palladium catalyst. The resulting product is then purified through column chromatography to obtain pure FBA.
Aplicaciones Científicas De Investigación
FBA has been studied extensively in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. FBA has also been investigated for its potential use in the treatment of drug addiction and depression.
Propiedades
Nombre del producto |
N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-[3-(methylamino)propyl]amine |
|---|---|
Fórmula molecular |
C18H23FN2O |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
N//'-[[2-[(4-fluorophenyl)methoxy]phenyl]methyl]-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C18H23FN2O/c1-20-11-4-12-21-13-16-5-2-3-6-18(16)22-14-15-7-9-17(19)10-8-15/h2-3,5-10,20-21H,4,11-14H2,1H3 |
Clave InChI |
XYSITXBADYQLKH-UHFFFAOYSA-N |
SMILES |
CNCCCNCC1=CC=CC=C1OCC2=CC=C(C=C2)F |
SMILES canónico |
CNCCCNCC1=CC=CC=C1OCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[1,1'-biphenyl]-4-yl-N-(5-methyl-2-pyridinyl)acetamide](/img/structure/B239629.png)


![2-(2,4-Dimethylphenoxy)-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B239637.png)

![Ethyl 3-{[(4-bromophenyl)acetyl]amino}benzoate](/img/structure/B239639.png)





![3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide](/img/structure/B239666.png)